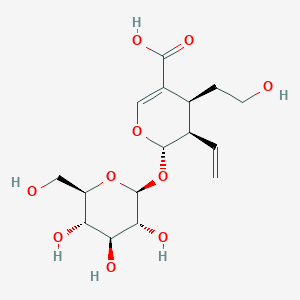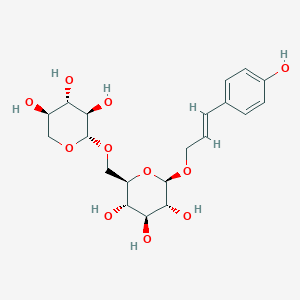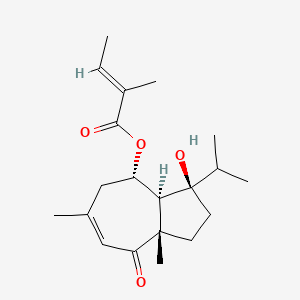
Cucujolide IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucujolide IX is a macrolide.
Scientific Research Applications
1. Biosynthesis in Grain Beetles
Cucujolides, including Cucujolide IX, are primarily studied for their role in the biosynthesis within grain beetles. For instance, studies have investigated the conversion of fatty acids to cucujolides in beetles, highlighting their biochemical pathways and the importance of these compounds in insect biology (Vanderwel, Johnston, & Oehlschlager, 1992).
2. Antimycobacterial Activity
Research has explored the antimycobacterial properties of compounds related to Cucujolide IX. For instance, a study on Citrullus colocynthis, which contains similar compounds, showed significant activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Mehta et al., 2013).
3. Pheromone Identification and Synthesis
The identification and synthesis of macrolide pheromones, like Cucujolide IX, are a significant area of study. These pheromones play crucial roles in the behavior and aggregation of grain beetles, providing insights into pest control and ecological interactions (Hötling et al., 2015).
4. Nanoparticle Research
While not directly related to Cucujolide IX, studies on nanoparticles, such as those involving curcumin and other compounds, provide a framework for potential nanotechnology applications of Cucujolide IX. These studies explore therapeutic and diagnostic applications in medicine, indicating a broad scope for similar compounds in nanotechnology (Khanh et al., 2019).
properties
Product Name |
Cucujolide IX |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4Z,7Z)-1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2/b2-1-,8-6- |
InChI Key |
IDCDKEUBOYQTFY-NGNAIVRQSA-N |
Isomeric SMILES |
C1CC/C=C\C/C=C\CC(=O)OCC1 |
Canonical SMILES |
C1CCC=CCC=CCC(=O)OCC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)



